Leucyl-phenylalanine amide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

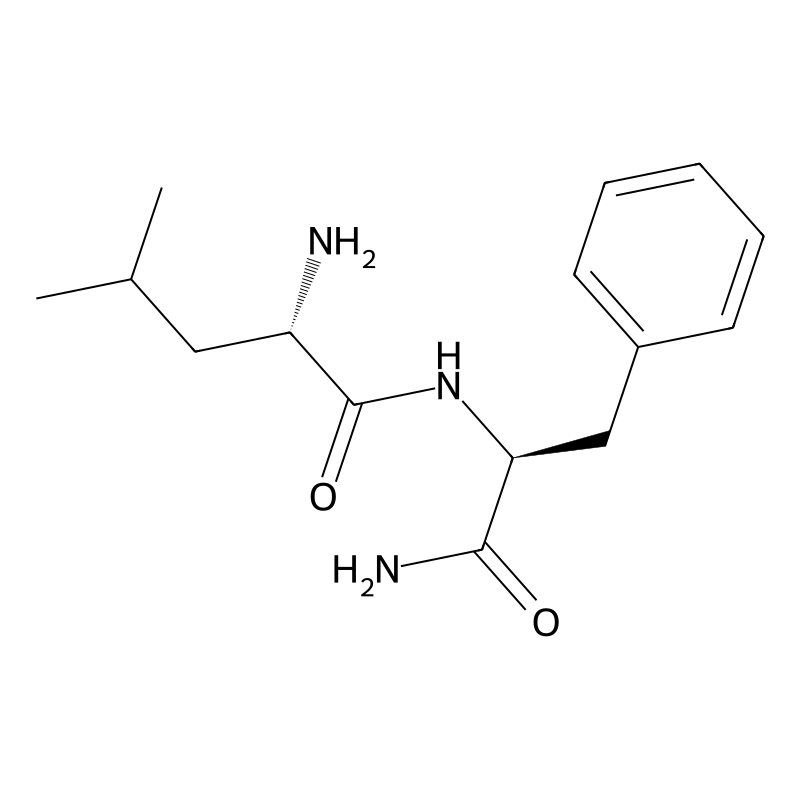

Leucyl-phenylalanine amide is a dipeptide amide formed from the amino acids leucine and phenylalanine. Its chemical formula is , and it features an amide bond between the carboxyl group of leucine and the amino group of phenylalanine. This compound is of interest in various fields, including biochemistry and medicinal chemistry, due to its potential biological activities and applications in peptide synthesis.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the release of the constituent amino acids.

- Coupling Reactions: It can be synthesized through peptide coupling methods, often utilizing coupling agents like N,N-dicyclohexylcarbodiimide to facilitate the formation of the amide bond .

- Deprotection Reactions: In synthetic methodologies, protecting groups may be used temporarily to prevent undesired reactions at specific functional sites during synthesis .

Leucyl-phenylalanine amide exhibits various biological activities, primarily attributed to its structure as a dipeptide. Research indicates that it may influence:

- Protein Synthesis: As a dipeptide, it can play a role in cellular processes involving protein synthesis and metabolism.

- Antioxidant Activity: Some studies suggest that dipeptides can exhibit antioxidant properties, which may be beneficial in reducing oxidative stress in biological systems .

- Lipid Affinity: Variants of this compound have been shown to interact with lipids, potentially affecting lipid metabolism and transport .

Synthesis of leucyl-phenylalanine amide typically involves:

- Solid Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain while attached to a solid support. Protecting groups are utilized to ensure selective reactions at specific sites .

- Solution Phase Synthesis: This involves dissolving the amino acids in a suitable solvent and using coupling agents to facilitate the formation of the amide bond. The reaction conditions must be carefully controlled to minimize side reactions .

Leucyl-phenylalanine amide has several applications:

- Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in areas related to metabolic disorders or antioxidant therapies.

- Nutraceuticals: It may be used in dietary supplements aimed at enhancing protein intake or promoting muscle recovery post-exercise.

- Research Tools: As a model compound, it can be used in studies investigating peptide behavior and interactions within biological systems.

Research on leucyl-phenylalanine amide has explored its interactions with various biomolecules:

- Lipid Complex Formation: Studies have shown that this compound can form complexes with lipids, which may enhance its bioavailability and efficacy in biological systems .

- Protein Binding: Understanding how this dipeptide binds to proteins can provide insights into its role in biological processes and its potential therapeutic effects.

Leucyl-phenylalanine amide shares similarities with other dipeptides and amino acid derivatives. Here are some comparable compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Glycyl-leucine amide | Glycine + Leucine | Smaller size; often involved in energy metabolism. |

| Phenylalanylleucine | Phenylalanine + Leucine | Increased aromatic character; potential for enhanced lipid interactions. |

| Valyl-leucine amide | Valine + Leucine | Branched-chain amino acid; important for muscle metabolism. |

| Leucyl-glycine | Leucine + Glycine | Simpler structure; often used as a model for peptide studies. |

Leucyl-phenylalanine amide is unique due to its specific combination of hydrophobic properties from both leucine and phenylalanine, which may influence its interactions with lipid membranes more effectively than other combinations.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis represents the predominant methodology for leucyl-phenylalanine amide production, employing either fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protection strategies [2] [3]. The Fmoc strategy demonstrates superior efficiency for dipeptide synthesis, achieving yields of 85-95% compared to 80-90% for Boc approaches [5]. This methodology involves sequential amino acid coupling cycles performed on resin-bound substrates, with each cycle comprising deprotection, washing, coupling, and additional washing steps [4].

The Fmoc strategy utilizes base-labile protecting groups removed under mild conditions using 20% piperidine in dimethylformamide [7] [8]. Typical coupling reactions employ 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) as activating additives combined with carbodiimide coupling reagents or uronium-based activators such as O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) [9] [10]. These reagents facilitate rapid coupling reactions typically completed within 2-4 hours at room temperature [11] [12].

The Boc strategy employs acid-labile protecting groups compatible with benzyl-based side chain protection [13] [14]. Deprotection utilizes trifluoroacetic acid or hydrogen chloride in organic solvents, while final cleavage employs hydrogen fluoride or strong acid mixtures [15]. Although requiring more stringent conditions, Boc chemistry offers advantages for certain challenging sequences and provides compatibility with specific synthetic transformations [16].

Modern SPPS protocols incorporate polyethylene glycol-modified polystyrene resins that enhance solvation properties and reduce aggregation phenomena during chain assembly [5]. Automated peptide synthesizers facilitate precise reagent delivery and timing control, enabling reproducible synthesis of peptides up to 20 amino acids within hours [3] [17]. The methodology accommodates diverse amino acid derivatives and protecting group combinations, providing extensive synthetic flexibility [11] [8].

Solution-Phase Condensation Reactions

Solution-phase synthesis offers alternative approaches particularly advantageous for large-scale production and specific synthetic requirements [18] [19]. The methodology employs classical amide coupling strategies utilizing carbodiimide-based activation followed by aminolysis to form the desired peptide bond [16] [20].

N,N'-Dicyclohexylcarbodiimide (DCC) coupled with HOBt represents a widely employed combination for solution-phase dipeptide synthesis [10] [19]. The reaction proceeds through initial formation of an active ester intermediate, followed by nucleophilic attack by the amino component to yield the target amide bond [21]. Reaction conditions typically involve 0°C to room temperature in aprotic solvents such as dichloromethane or dimethylformamide [18].

A novel approach utilizing DCC/HOBt in tetrahydrofuran-water mixtures enables dipeptide synthesis without amino acid protection [18]. This methodology exploits the preferential reactivity of amino groups over carboxylate functions under carefully controlled pH conditions. The aqueous component facilitates product isolation while organic cosolvents ensure adequate substrate solubility [19].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides water-compatible coupling for specific synthetic applications [10] [22]. This reagent enables bioconjugation reactions and modifications requiring aqueous conditions, though typically yielding lower efficiency compared to organic-solvent-based protocols [16].

Alternative coupling reagents include phosphonium and uronium salts that provide enhanced reactivity for challenging substrates [9]. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and related compounds enable rapid coupling reactions with reduced epimerization tendency [10]. These reagents require careful stoichiometric control to prevent side reactions and maintain product quality [19].

Protecting Group Strategies

Effective protecting group selection constitutes a critical determinant of synthetic success, requiring consideration of orthogonality, stability, and removal conditions [7] [8] [13]. The amino terminus typically employs either Fmoc or Boc protection, each presenting distinct advantages and compatibility requirements [15].

Fmoc protection demonstrates exceptional stability under acidic conditions while remaining readily removable using weak bases such as piperidine or diethylamine [7]. The fluorenyl chromophore enables ultraviolet detection during synthesis monitoring, facilitating automated synthesis protocols [8]. Side chain compatibility encompasses tert-butyl-based protection for carboxyl and hydroxyl functionalities, forming a cohesive protection scheme [13].

Boc protection offers acid-labile characteristics compatible with benzyl-based side chain strategies [14]. Removal utilizes trifluoroacetic acid under mild conditions, though complete deprotection may require stronger acids for challenging substrates [15]. The methodology accommodates extensive structural diversity and provides compatibility with hydrogen fluoride-based final deprotection protocols [16].

Leucine side chain protection typically proves unnecessary due to the absence of reactive functionalities [13]. However, phenylalanine aromatic systems may require protection in specific synthetic contexts, particularly when employing electrophilic reagents or harsh reaction conditions [8]. Trityl protection offers suitable stability and convenient removal characteristics for such applications [15].

Carboxyl terminus modification to the amide functionality eliminates protection requirements while providing the desired target structure [11]. Alternative approaches employ ester protection followed by aminolysis, though direct amide formation proves more efficient for most synthetic applications [19] [16].

Enzymatic and Microbial Production

Enzymatic synthesis methodologies present environmentally sustainable alternatives to chemical approaches while offering high stereoselectivity and mild reaction conditions [23] [24] [6]. L-amino acid α-ligase (Lal) catalyzes direct dipeptide formation through ATP-dependent condensation of amino acid substrates [25] [23]. This enzyme demonstrates broad substrate tolerance and operates under physiological conditions, making it particularly attractive for industrial applications [24].

Engineered Escherichia coli strains expressing Lal enable fermentative dipeptide production without addition of substrate amino acids [23]. Key metabolic modifications include disruption of dipeptide-degrading genes (dpp and pep operons) and enhancement of amino acid biosynthesis through glutamine biosynthesis deregulation and heterologous L-alanine dehydrogenase expression [23]. These strains achieve extracellular dipeptide concentrations exceeding 100 mM during fed-batch cultivation on glucose-ammonium medium [26].

Phenylalanine ammonia lyase (PAL) offers an alternative enzymatic approach through reverse reaction catalysis, converting cinnamic acid and ammonia to L-phenylalanine derivatives [27] [28]. Immobilized PAL systems demonstrate enhanced stability and reusability, achieving conversions of 88-89% in continuous flow reactors with 20-minute residence times [29]. The methodology accommodates various substituted cinnamic acids, enabling synthesis of diverse phenylalanine analogs [27].

Carboxypeptidase Y catalyzes dipeptide formation through condensation of amino acid esters with amino acid amides [30] [31]. This approach utilizes the enzyme's synthetic activity under optimized conditions favoring amide bond formation over hydrolysis [32]. Subsequent peptide amidase treatment enables conversion of dipeptide amides to free dipeptides, providing access to both amide and acid forms [30].

Additional enzymatic systems include aminoacylases for N-acetyl precursor hydrolysis and phenylalanine dehydrogenase for reductive amination approaches [28] [33]. These enzymes offer complementary synthetic capabilities and enable construction of complex synthetic cascades for enhanced efficiency and selectivity [34].

Microbial production systems leverage cellular metabolism for amino acid and dipeptide biosynthesis [35] [36]. Corynebacterium species demonstrate particular effectiveness for L-phenylalanine production, achieving titers exceeding 70 g/L through metabolic engineering approaches [35]. Key modifications include aromatic amino acid pathway deregulation, transporter optimization, and global regulatory circuit modification [35].

Bacillus species produce diverse peptides through nonribosomal peptide synthetase pathways and specialized metabolic enzymes [37] [38]. These systems enable production of peptides containing non-proteinogenic amino acids and unusual structural features not accessible through conventional approaches [37].

Lactic acid bacteria demonstrate significant potential for bioactive peptide production through proteolytic processing of protein substrates [39] [40]. Lactobacillus helveticus and related species release dipeptides and oligopeptides with enhanced biological activity compared to parent proteins [39]. Fermentation optimization enables control of peptide composition and molecular weight distribution [40].

Post-Synthetic Modifications and Derivative Formation

Post-synthetic modification strategies enable structural diversification and property optimization of leucyl-phenylalanine amide derivatives [41] [42] [43]. These approaches prove particularly valuable for medicinal chemistry applications requiring systematic structure-activity relationship exploration [44] [45].

N-terminal modifications include acylation reactions using acid anhydrides or activated carboxylic acid derivatives [41]. Acetylation with acetic anhydride in the presence of diisopropylethylamine provides enhanced metabolic stability while maintaining synthetic accessibility [46]. Alternative acyl groups enable modulation of lipophilicity and pharmacokinetic properties [44].

C-terminal modifications focus on amide derivatization through alkylation or substitution reactions [47] [48]. Methylation using methyl iodide under basic conditions enhances membrane permeability while maintaining peptide backbone integrity [47]. More complex modifications employ specialized reagents for introduction of fluorescent labels or bioorthogonal handles [43].

Side chain modifications target leucine and phenylalanine residues for structural diversification [42] [45]. Palladium-catalyzed C-H functionalization enables selective modification of phenylalanine aromatic systems without protecting group manipulation [45]. This methodology accommodates diverse coupling partners and enables construction of complex molecular architectures [42].

Alkene dipeptide isosteres represent innovative modifications where conventional amide bonds undergo replacement with carbon-carbon double bonds [47]. Chloroalkene substitution demonstrates particular promise for enhanced membrane permeability, achieving 17-fold improvements in passive transport compared to parent peptides [47]. These modifications maintain general peptide topology while providing enhanced stability and bioavailability [47].

Electrochemical modifications utilize electroauxiliary-mediated transformations for site-selective functional group installation [43]. Glutamine residues bearing N,S-acetal side chains undergo anodic oxidation in the presence of alcohol nucleophiles, enabling diverse structural modifications under mild conditions [43]. This methodology provides unprecedented orthogonality for peptide derivatization [43].

Cyclization reactions provide access to conformationally constrained analogs with enhanced biological activity [49]. Thermal cyclization proceeds through intramolecular aminolysis to form diketopiperazine structures, offering improved stability and unique three-dimensional architectures [49]. These modifications prove particularly valuable for peptide drug development applications [44].